2-Hydroxyethyl phosphate
Overview
Description
2-Hydroxyethyl phosphate is a chemical compound that is part of a broader class of organophosphates. It is characterized by the presence of a phosphate group bonded to an ethyl group that contains a hydroxyl (OH) functional group. This structure imparts unique chemical properties to the compound, making it of interest in various fields, including biochemistry and environmental science.
Synthesis Analysis
The synthesis of phosphate compounds can be achieved through various methods. For instance, the hydrothermal synthesis method has been used to create Na3Y(PO4)2 phosphate, which involves crystallization under high temperature and pressure conditions . Although this method is not directly applied to 2-Hydroxyethyl phosphate, it provides insight into the synthesis of related phosphate compounds. Additionally, the use of organic phosphorus sources, such as adenosine 5'-monophosphate sodium salt (AMP), has been reported for the solvothermal synthesis of hydroxyapatite nanostructures, indicating the versatility of organic phosphates in synthesis processes .
Molecular Structure Analysis
The molecular structure of phosphate esters, including 2-Hydroxyethyl phosphate, is crucial in determining their reactivity and stability. Studies have shown that the presence of a hydroxyethyl group can significantly affect the stability of phosphate esters. For example, diethyl 2-hydroxyethyl phosphate (DHP) is highly unstable due to the 2-hydroxy function, which can lead to the formation of a reactive dioxaphospholane ring intermediate . The molecular structure of 2-Hydroxyethyl phosphate, with its hydroxyethyl group, is likely to exhibit similar reactivity patterns.
Chemical Reactions Analysis
The hydrolysis of phosphate esters is a key reaction that has been extensively studied. It has been observed that the hydrolysis can proceed through different mechanisms, involving either a trigonal bipyramidal hydroxyphosphorane intermediate or a monomeric metaphosphate intermediate . The presence of a hydroxyethyl group in 2-Hydroxyethyl phosphate can influence the hydrolysis reaction, as seen in the case of diethyl 2-hydroxyethyl phosphate, which undergoes rapid hydrolysis . Additionally, the hydrolysis of 2',3'-O-methyleneadenosin-5'-yl bis-5'-O-methyluridin-3'-yl phosphate has been studied to understand the role of the 2'-OH group in stabilizing the phosphorane intermediate .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-Hydroxyethyl phosphate are influenced by its molecular structure. The presence of the hydroxyethyl group can affect the compound's solubility, boiling point, and reactivity. For example, the stability of trialkyl phosphates in neutral or alkaline conditions has been investigated, showing that the hydroxyethyl group can decrease the stability of the phosphate link . Furthermore, the hydrolysis of organic phosphates has been studied to understand the effects of neighboring groups and metal ions on the reaction kinetics .
Scientific Research Applications
1. DNA Stability and Hydrolysis
2-Hydroxyethyl phosphate demonstrates a significant influence on the stability of DNA-phosphotriesters. In a study by Conrad, Müller, & Eisenbrand (1986), it was found that 2-hydroxyethyl phosphate could decrease the stability of DNA, leading to single strand breaks. This is attributed to the formation of a reactive dioxaphospholane ring intermediate, which decays rapidly by hydrolysis.
2. Biomedical Hydrogel Applications
Poly(2-hydroxyethyl methacrylate) hydrogels, incorporating 2-hydroxyethyl phosphate, have been investigated for biomedical applications. Kemal, Adesanya, & Deb (2011) found that these hydrogels facilitate cell adhesion and mineralization, expanding their use in biomedical fields, especially due to their improved swelling dynamics Kemal, Adesanya, & Deb, 2011).
3. Chelation and Hydrolysis Rates
The chelation properties of hydroxyethyl phosphate affect hydrolysis rates. Connolly et al. (1994) discovered that hydroxyethyl phosphate forms different complexes with varying stability, influencing hydrolysis rates significantly (Connolly, Banaszczyk, Hynes, & Chin, 1994).
4. Bone Cell Attachment and Differentiation
Hydrogels containing hydroxyethyl phosphate have shown promising results in bone cell attachment and differentiation. Dadsetan et al. (2012) reported that these hydrogels support the attachment and differentiation of bone marrow stromal cells and osteoblasts, crucial for bone regeneration (Dadsetan et al., 2012).
5. Hydroxyapatite Formation
Hybrids of poly(2-hydroxyethyl methacrylate) and silica-gel, incorporating hydroxyethyl phosphate, have been shown to induce calcium phosphate layer formation on surfaces, relevant in biomedical applications like bone and tooth repair Costa, Pereira, Lameiras, & Vasconcelos, 2005).
Safety And Hazards
The safety data sheet advises to avoid breathing mist, gas, or vapours of 2-Hydroxyethyl phosphate . Contact with skin and eyes should be avoided and personal protective equipment should be used . In case of skin contact, wash off immediately with plenty of water . If inhaled, move the person to fresh air .
Future Directions
Hydrogels containing phosphate groups, such as 2-Hydroxyethyl phosphate, have shown potential in biomedical applications, particularly in bone tissue engineering . They have been applied as an excellent drug-delivery system for treatments that mainly include oral mucosal diseases, wounds, periodontitis, and cancer therapy . Future research may focus on combining these hydrogels with other materials for clinical treatment in stomatology .
properties
IUPAC Name |
2-hydroxyethyl dihydrogen phosphate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H7O5P/c3-1-2-7-8(4,5)6/h3H,1-2H2,(H2,4,5,6) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCIBVZXUNDZWRL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COP(=O)(O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H7O5P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
25852-91-9 | |
Record name | Polyoxyethylene ether phosphate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=25852-91-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID6062046 | |
Record name | 2-Hydroxyethyl dihydrogen phosphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6062046 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
Record name | 1,2-Ethanediol, phosphate | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Product Name |
2-Hydroxyethyl phosphate | |
CAS RN |
1892-26-8, 52012-13-2 | |
Record name | 1,2-Ethanediol, 1-(dihydrogen phosphate) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1892-26-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Hydroxyethyl phosphate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001892268 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,2-Ethanediol, 1-(dihydrogen phosphate) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1,2-Ethanediol, phosphate | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2-Hydroxyethyl dihydrogen phosphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6062046 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,2-Ethanediol, phosphate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.350 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-hydroxyethyl phosphate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.978 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | HYDROXYETHYL PHOSPHATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V9Q6CQQ956 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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